molecular formula C14H11Cl2NO B2712768 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol CAS No. 1232822-76-2

4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol

Cat. No.: B2712768
CAS No.: 1232822-76-2
M. Wt: 280.15
InChI Key: OSPFSTGYOBWPJI-RQZCQDPDSA-N
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Description

4-Chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol is a Schiff base synthesized via the condensation of 5-chlorosalicylaldehyde with 3-chlorobenzylamine. The compound features an (E)-configuration around the imine (C=N) bond, stabilized by an intramolecular O–H···N hydrogen bond, forming an S(6) ring motif . This structural motif is common in Schiff bases and contributes to their stability and planarity. The presence of chlorine substituents at the 4-position of the phenol ring and the 3-position of the benzyl group enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-chloro-2-[(3-chlorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPFSTGYOBWPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, although it is not intended for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Substituent Effects on Electronic Properties
  • 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol (Ommenya et al., 2020): Replacing the 3-chlorobenzyl group with a 4-fluorophenyl group introduces a fluorine atom, which is smaller and more electronegative than chlorine.
  • 4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol (): Bromine’s larger atomic radius and polarizability compared to chlorine alter crystal packing and van der Waals interactions, leading to distinct lattice parameters (e.g., space group P21/n vs. P21/c in chloro analogs) .
Crystallographic Differences
  • 4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol (): The 3,4-dimethylphenyl substituent introduces steric bulk, increasing dihedral angles between aromatic rings (2.71° vs. near-planar arrangements in simpler analogs). Weak C–H···π interactions dominate crystal packing, unlike the C–H···Cl interactions observed in the 3-chloro derivative .
  • 4-Chloro-2-{[(2-ethoxyphenyl)imino]methyl}phenol (): The ethoxy group (–OCH2CH3) introduces conformational flexibility and stronger hydrogen-bonding capacity, resulting in different crystal symmetries (e.g., monoclinic vs. orthorhombic systems) .

Table 1: Crystallographic Parameters of Selected Analogs

Compound Space Group Dihedral Angle (°) Key Interactions
Target Compound P21/n 2.71 O–H···N, C–H···Cl
4-Bromo analog () P21/c 1.98 O–H···N, C–H···Br
3,4-Dimethylphenyl analog () P21/n 3.15 O–H···N, C–H···π
2-Ethoxyphenyl analog () P21 4.20 O–H···O (ethoxy)
Antibacterial Properties
  • The target compound’s metal complexes (e.g., Cu(II), Ni(II)) show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to 4-fluoro analogs (MIC = 28 µg/mL) .
  • 4-Nitro derivatives (): Exhibit reduced activity due to poor membrane permeability caused by the nitro group’s polarity .
Antioxidant and Antidiabetic Potential
  • 4-Methylphenol analogs (): Demonstrate superior α-amylase inhibition (IC50 = 12.5 µM) compared to chloro derivatives (IC50 = 18.7 µM), attributed to methyl’s hydrophobic interactions .

Biological Activity

4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol, a Schiff base compound, has garnered attention in recent years for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound's molecular formula is C14H11Cl2NOC_{14}H_{11}Cl_2NO with a molecular weight of approximately 280.1 g/mol. Its structure features a phenolic group, chloro substituents, and an imino linkage to a chlorobenzyl group, which contribute to its biological reactivity and interactions with various biological systems .

Synthesis

The synthesis of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol typically involves a condensation reaction between 4-chlorosalicylaldehyde and 3-chlorobenzylamine in the presence of an acid catalyst. This method is efficient and yields the desired compound with good purity.

Enzyme Inhibition

The compound's ability to form metal complexes via its imine nitrogen and phenolic oxygen positions it as a candidate for enzyme inhibition studies. Similar Schiff bases have demonstrated urease inhibitory activity, indicating that 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol may also possess enzyme-inhibiting capabilities. The interaction mechanisms often involve binding to active sites on enzymes, altering their catalytic activities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial effects of various Schiff bases found that many exhibited moderate to good activity against common pathogens. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL for different microorganisms, suggesting that derivatives of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol could be explored further in this context .
  • Enzyme Interaction Studies : Molecular docking studies have been employed to predict the binding affinities of similar compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies indicated that certain Schiff bases could inhibit these enzymes more effectively than established drugs, highlighting the potential of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol in therapeutic applications .

The proposed mechanism of action for 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol involves:

  • Binding to Enzymes : The compound may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.
  • Metal Complex Formation : Its ability to chelate metal ions could enhance its biological activity, particularly in enzyme inhibition scenarios.

Comparative Analysis

Property4-Chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenolSimilar Compounds
Molecular FormulaC14H11Cl2NOC_{14}H_{11}Cl_2NOVaries (e.g., chlorothymol: C10H13ClC_{10}H_{13}Cl)
Antimicrobial ActivityPotentially activeProven activity against MRSA
Enzyme InhibitionSuggested potentialEstablished activity
Synthesis MethodCondensation reactionSimilar methods

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